molecular formula C22H19ClF2N2O3S B4535867 N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4535867
M. Wt: 464.9 g/mol
InChI Key: JCUGUBBDFOUVEF-UHFFFAOYSA-N
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Description

The compound of interest, due to its complex structure involving sulfonyl, chloro, methyl, and difluorophenyl groups, appears to be related to various fields of research, including the study of molecular docking, crystal structure analysis, and the investigation of antitumor sulfonamides. These studies offer insights into the chemical and physical properties, synthesis methods, and potential applications in medicinal chemistry and material science.

Synthesis Analysis

Although direct synthesis methods for the exact compound were not identified, related research demonstrates the synthesis of complex molecules, including sulfonamides and glycinamides, through various chemical reactions. For instance, studies on tetrazole derivatives and spiro-Meisenheimer adducts show the intricate processes involved in synthesizing compounds with specific functional groups (Al-Hourani et al., 2015; Macháček et al., 1986).

Molecular Structure Analysis

The crystal and molecular structures of compounds related to the query have been determined using techniques like X-ray crystallography, revealing the geometric configuration, bond lengths, and angles critical for understanding their chemical behavior and interactions (Adamovich et al., 2017).

Chemical Reactions and Properties

Research on related sulfonamide compounds illustrates the variety of chemical reactions they undergo, including nucleophilic substitution, electrophile-promoted cyclization, and sigmatropic rearrangements. These reactions are pivotal for modifying chemical structures and achieving desired pharmacological properties (Christov & Ivanov, 2002).

Physical Properties Analysis

Studies on related compounds focus on determining their physical properties, such as melting points, solubility, and crystal structures. These properties are essential for the application of these compounds in various fields, including drug development and material science (Trautner et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for understanding the compound's potential applications. Studies on sulfonamide derivatives highlight their inhibitory activities and potential as antitumor agents, showcasing the importance of detailed chemical property analysis (Nakayama et al., 2011).

properties

IUPAC Name

2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF2N2O3S/c1-14-6-10-17(11-7-14)31(29,30)27(20-12-16(23)9-8-15(20)2)13-21(28)26-22-18(24)4-3-5-19(22)25/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUGUBBDFOUVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC=C2F)F)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(5-chloro-2-methylphenyl)-N-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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